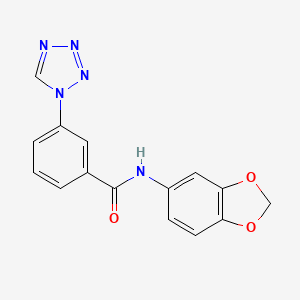

N-(1,3-benzodioxol-5-yl)-3-(1H-tetrazol-1-yl)benzamide

Description

The exact mass of the compound N-1,3-benzodioxol-5-yl-3-(1H-tetrazol-1-yl)benzamide is 309.08618923 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-3-(1H-tetrazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-3-(1H-tetrazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O3/c21-15(17-11-4-5-13-14(7-11)23-9-22-13)10-2-1-3-12(6-10)20-8-16-18-19-20/h1-8H,9H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEHWDPGCUPMKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a tetrazole and a benzamide group, contributing to its unique biological profile. The molecular formula is , with a molecular weight of 284.28 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions, including:

- Formation of Benzodioxole : Derived from catechol and formaldehyde under acidic conditions.

- Tetrazole Introduction : Achieved via [3+2] cycloaddition reactions between azides and nitriles.

- Benzamide Formation : Accomplished through the reaction of the benzodioxole derivative with appropriate amines.

Biological Activity

Research indicates that N-(1,3-benzodioxol-5-yl)-3-(1H-tetrazol-1-yl)benzamide exhibits several notable biological activities:

1. Antidiabetic Activity

In vitro studies have shown that derivatives of benzodioxole can inhibit α-amylase, an enzyme involved in carbohydrate digestion. For instance, related compounds demonstrated IC50 values ranging from 0.68 to 0.85 µM against α-amylase, indicating strong potential for managing diabetes by lowering blood glucose levels .

2. Anticancer Properties

Recent studies have highlighted the anticancer efficacy of benzodioxole derivatives. For example, compounds similar to N-(1,3-benzodioxol-5-yl)-3-(1H-tetrazol-1-yl)benzamide have shown significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 to 65 µM . The mechanism is thought to involve apoptosis induction and cell cycle arrest.

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzodioxole derivatives have been reported to exhibit activity against several bacterial strains, making them candidates for further development as antimicrobial agents .

Case Study 1: Antidiabetic Efficacy

In an experimental model using streptozotocin-induced diabetic mice, treatment with a related benzodioxole compound led to a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This evidence supports the potential use of these compounds in diabetes management.

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of various benzodioxole derivatives on human cancer cell lines. Compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable safety profile for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Acarbose | - | α-Amylase Inhibitor | 2.593 |

| Myricetin | - | α-Amylase Inhibitor | 30 |

| N-(1,3-benzodioxol-5-yl)-3-(1H-tetrazol-1-yl)benzamide | See above | Antidiabetic & Anticancer | 0.68 - 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.